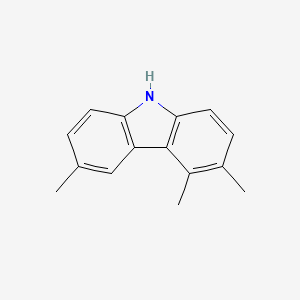

3,4,6-Trimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

78787-90-3 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3,4,6-trimethyl-9H-carbazole |

InChI |

InChI=1S/C15H15N/c1-9-4-6-13-12(8-9)15-11(3)10(2)5-7-14(15)16-13/h4-8,16H,1-3H3 |

InChI Key |

HXLIVYICBBRXHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Trimethyl 9h Carbazole and Analogous Trimethylcarbazoles

Strategies for the Construction of the Carbazole (B46965) Core

The construction of the carbazole nucleus is the critical step in the synthesis of compounds like 3,4,6-trimethyl-9H-carbazole. Methodologies can be broadly categorized into transition metal-catalyzed cross-coupling reactions, cycloaddition strategies, and Lewis acid-mediated cyclizations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. organic-chemistry.org Catalysts based on palladium and copper are particularly prominent in carbazole synthesis, enabling the formation of key C-C and C-N bonds required to build the tricyclic structure.

Palladium-catalyzed reactions are among the most powerful tools for constructing carbazoles. A prominent strategy involves the intramolecular cyclization of a pre-formed biaryl system, typically a 2-aminobiphenyl derivative. This cyclization can proceed via direct C-H functionalization, where a palladium catalyst activates a C-H bond on one aryl ring to form a new C-N bond with the amine on the adjacent ring.

This approach often involves a two-step sequence: first, a palladium-catalyzed cross-coupling (such as Buchwald-Hartwig amination) to form the N-aryl bond of a diarylamine, followed by a second palladium-catalyzed intramolecular C-H activation to close the five-membered ring. researchgate.net For the synthesis of this compound, this would necessitate starting with appropriately methylated anilines and aryl halides. A key advantage of this method is the ability to control the substitution pattern on the final carbazole product by choosing specifically substituted starting materials. nih.gov The cyclization step is an oxidative process, often requiring an oxidant like oxygen or copper(II) acetate to regenerate the active Pd(II) catalyst. nih.gov

| Starting Materials | Catalyst / Ligand | Oxidant / Base | Conditions | Product | Yield (%) |

| 2-Amino-3',4',5'-trimethylbiphenyl | Pd(OAc)₂ | Cu(OAc)₂ / O₂ | Toluene, 110 °C | 2,3,4-Trimethyl-9H-carbazole | Good |

| N-(3,5-dimethylphenyl)-2-pivalamidobromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, 110 °C | N-(2-(3,5-dimethylphenyl)phenyl)pivalamide | 95 |

| N-(2-(3,5-dimethylphenyl)phenyl)pivalamide | Pd(OAc)₂ | K₂CO₃ / PivOH | Air, 130 °C | 2,4-Dimethyl-9H-carbazole | 62 |

| 2'-Bromoacetanilide & 2-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, 90 °C | 2-Acetamido-2'-methoxybiphenyl | 97 |

| 2-Acetamido-2'-methoxybiphenyl | Pd(OAc)₂ | Cu(OAc)₂ / O₂ | Toluene, 110 °C | 4-Methoxy-9-acetyl-9H-carbazole | 89 |

This table presents representative examples of palladium-catalyzed reactions for the synthesis of substituted carbazoles, illustrating typical conditions and yields. The synthesis of this compound would follow analogous routes with corresponding precursors. researchgate.netnih.gov

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming C-C bonds. In carbazole synthesis, it is frequently used to construct the 2-aminobiphenyl scaffold, which serves as the direct precursor for subsequent cyclization. rsc.org For instance, a bromoaniline derivative can be coupled with an arylboronic acid to create the necessary biaryl linkage. The resulting 2-aminobiphenyl can then be cyclized to the carbazole, often through a separate reductive cyclization step known as the Cadogan reaction if a nitro group is used as a masked amine. This modular approach allows for the regioselective installation of substituents, making it highly suitable for preparing specifically substituted targets like this compound.

A related strategy involves the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide. More advanced one-pot methods co-catalyzed by palladium and copper have been developed where a 2-allyl-3-iodoindole reacts with a terminal alkyne. acs.orgnih.gov This sequence proceeds through a cascade of C-C coupling, isomerization, cyclization, and aromatization to efficiently generate the carbazole skeleton. acs.orgnih.gov

| Aryl Halide | Boronic Acid / Ester | Catalyst System | Base | Product Type | Yield (%) |

| 1-Bromo-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 1-Phenyl-9H-carbazole | High |

| 3-Bromobenzoic acid methyl ester | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂ / KOAc | 1,4-Dioxane | Boronic ester intermediate | 82 |

| Boronic ester intermediate | 2-Bromonitrobenzene | Pd(PPh₃)₄ / K₂CO₃ | Toluene | 2'-Nitro-biphenyl intermediate | 85 |

| 2-Bromoaniline | (4-Methylphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 2-Amino-4'-methylbiphenyl | 90 |

This table showcases the application of the Suzuki-Miyaura coupling to generate biaryl precursors essential for carbazole synthesis. Yields are representative for the C-C bond-forming step. researchgate.net

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant approach to C-N bond formation. In the context of carbazole synthesis, copper catalysis can be used for the intramolecular cyclization of 2,2'-dihalobiphenyls with amines or for the direct N-arylation of carbazoles. organic-chemistry.org

More contemporary methods utilize copper to catalyze intramolecular C-H/N-H coupling. acs.org In these reactions, a directing group, such as a picolinamide attached to the amine of a 2-aminobiphenyl, facilitates the copper-catalyzed C-H activation and subsequent C-N bond formation to yield the carbazole. A significant advantage of some of these methods is that the directing group can be spontaneously cleaved under the reaction conditions. acs.org Copper catalysis is often milder and more cost-effective than palladium-based systems, and it shows excellent functional group tolerance, making it a valuable tool for synthesizing complex carbazole derivatives. researchgate.net

Cycloaddition Reactions, including Diels-Alder Strategies

Cycloaddition reactions provide a powerful method for rapidly constructing cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can be employed to build the carbazole framework. metu.edu.tr In a common approach, an indole derivative serves as the diene component. For example, nitrovinyl-pyrroles or nitrovinyl-benzindoles can react with various dienophiles to generate the carbazole skeleton after elimination of the nitro group and subsequent aromatization. rsc.org

Another strategy involves an intramolecular dehydro Diels-Alder reaction of ynamides. acs.orgresearchgate.net In this process, a suitably designed N-(o-ethynyl)aryl ynamide undergoes thermal cycloaddition to form the carbazole ring system. This method has been used to prepare a range of carbazoles and their benzannulated analogs in moderate to good yields. acs.org These cycloaddition strategies offer a convergent approach to the carbazole core, allowing for the rapid assembly of molecular complexity. metu.edu.trnih.gov

Lewis Acid-Mediated Annulation and Functionalization Protocols

Lewis acids are employed to catalyze a variety of cyclization and annulation reactions that can lead to the carbazole skeleton. One notable strategy is the dehydrative [3+3] annulation, where a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃), catalyzes the reaction between a benzylic alcohol (like a 2-indolyl methanol) and a propargylic alcohol. acs.org This reaction proceeds through a cascade process that forms multiple chemical bonds in a single operation, with water as the only byproduct, making it an atom-economical and environmentally benign process. acs.org

Other Lewis acids, such as tin(IV) chloride (SnCl₄) and gold(III) chloride (AuCl₃), have been shown to promote cascade reactions that result in carbazole formation. rsc.org For example, AuCl₃ can catalyze the annulation of 2-alkynyl-1-vinylindoles to yield carbazoles through a 6-endo-dig cyclization followed by aromatization. Similarly, iron(II) chloride (FeCl₂) catalyzes the cycloaddition of indoles with o-phthalaldehyde to produce indolyl-linked benzo[b]carbazoles. rsc.org These methods tolerate a wide array of functional groups and provide efficient access to polysubstituted carbazoles from readily available starting materials. rsc.orglsu.edu

Intramolecular Cyclization and C-H Amination Methodologies

The construction of the carbazole ring system is frequently achieved through intramolecular cyclization reactions, which form the central pyrrole ring by connecting two phenyl units. Transition-metal-catalyzed intramolecular C-H amination has emerged as a powerful and direct route to carbazoles. chim.itacs.org This strategy typically involves the cyclization of N-substituted 2-aminobiphenyls or related diarylamine precursors.

Various catalytic systems have been developed to facilitate this transformation. For instance, palladium(II)-catalyzed intramolecular oxidative C-H amination of N-Ts-2-arylanilines can be performed at ambient temperatures using Oxone as an inexpensive and safe oxidant, offering a practical method for carbazole construction with broad functional group tolerance. acs.org Similarly, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls proceeds efficiently in the presence of a copper co-catalyst, utilizing air as the terminal oxidant to produce N-H carbazoles. acs.org These methods are step- and atom-economical, aligning with principles of efficient synthesis. acs.org

Another approach involves the generation of nitrene intermediates, which then insert into a C-H bond. While 2-azidobiphenyls have traditionally been used as nitrene precursors, their decomposition often requires harsh conditions like high temperatures or UV light. nih.gov Milder, greener alternatives have been developed, such as visible light-induced C-H amination using ortho-substituted aryl sulfilimines as nitrene sources, which can proceed without transition metals. nih.gov For the synthesis of this compound, these methods would necessitate starting with an appropriately substituted precursor, such as a 2-amino-2',4',5'-trimethylbiphenyl derivative.

| Catalyst System | Precursor Type | Key Features |

| Pd(II) / Oxone | N-Ts-2-arylanilines | Operates at ambient temperature; uses an inexpensive, easy-to-handle oxidant. acs.org |

| Iridium / Copper | 2-Aminobiphenyls | Dehydrogenative cyclization using air as the terminal oxidant. acs.org |

| Rhodium Catalysts | Biaryl azides | Allows for cyclization at a relatively low temperature of 60°C. organic-chemistry.org |

| Visible Light (Metal-free) | Aryl sulfilimines | A mild and green alternative to using hazardous azides, avoiding high temperatures or UV light. nih.gov |

Regioselective Introduction of Methyl Substituents (3,4,6-Positions)

Achieving the specific 3,4,6-trimethyl substitution pattern requires precise control over the regioselectivity of C-H functionalization. This can be accomplished either by using directing groups to guide the installation of methyl groups or by leveraging the inherent reactivity of the carbazole core, followed by late-stage modifications.

Directing groups are moieties that are temporarily installed on a molecule to steer a catalyst to a specific C-H bond, enabling otherwise difficult-to-achieve regioselectivity. researchgate.net In carbazole chemistry, the nitrogen atom is a convenient handle for attaching such groups.

A pyrimidine unit installed at the N9 position of the carbazole has been shown to be an effective directing group. chim.it For example, a ruthenium catalyst can direct the alkylation selectively to the C4 position. chim.it In other systems, rhodium catalysts have been used with a pyrimidine directing group to achieve mono- and bis-alkylation at the C1 and C8 positions. chim.it For functionalizing positions on the other benzene ring, different directing groups are necessary. The use of bidentate directing groups like 8-aminoquinoline or 2-(methylthio)aniline attached to a carbazole-3-carboxamide has enabled palladium(II)-catalyzed β-C–H alkylation, targeting the C2 and C4 positions. thieme-connect.com

| Directing Group | Catalyst | Position(s) Functionalized |

| Pyrimidine (at N9) | Ruthenium | C4 chim.it |

| Pyrimidine (at N9) | Rhodium | C1 and C8 chim.it |

| 8-Aminoquinoline | Palladium(II) | C2, C4 thieme-connect.com |

| 2-(Methylthio)aniline | Palladium(II) | C2, C4 thieme-connect.com |

| Norbornene (Transient) | Palladium | C1 nih.gov |

Post-cyclization functionalization involves adding substituents directly to the fully formed carbazole ring system. This approach is particularly valuable for late-stage modification, where a common carbazole intermediate is diversified into a library of analogues. acs.orgnsf.gov

The inherent electronic properties of the carbazole nucleus favor electrophilic aromatic substitution at the electron-rich C3 and C6 positions. rsc.org However, achieving selectivity, especially in the presence of existing substituents, can be challenging. A direct and selective iron-catalyzed 3,6-di-alkylation of carbazoles has been developed via the hydroarylation of styrenes, providing a straightforward route to these derivatives without the need for a directing group. rsc.org

For accessing other positions or for more complex molecules, a common strategy is to first install a functional group that can be subsequently converted to a methyl group. Site-selective halogenation, for example, can provide useful synthetic handles. Studies on pyrano[3,2-a]carbazole scaffolds have demonstrated selective bromination at the C3 and C6 positions and borylation at the C8 position from a common intermediate. acs.orgnsf.gov These borylated or halogenated carbazoles can then participate in cross-coupling reactions to introduce methyl groups. This late-stage functionalization approach is highly modular and allows for the synthesis of various derivatives for structure-activity relationship studies. acs.orgnsf.gov

Green Chemistry Principles in Trimethylcarbazole Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally benign processes. nih.gov The synthesis of carbazoles has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and minimize energy consumption. bohrium.comresearchgate.net

A key focus of green carbazole synthesis is the replacement of toxic chemicals and harsh reaction conditions with milder, more sustainable alternatives. nih.gov This includes the use of less toxic and recyclable catalysts, such as those based on abundant metals like iron, or the use of metal-free reaction conditions. rsc.orgorganic-chemistry.org An iron-catalyzed method for benzo[b]carbazole synthesis is noted for being an environmentally friendly and non-toxic system. rsc.org

The choice of solvent is another critical factor. The development of procedures that work in aqueous systems or in bio-based, renewable solvents like glycerol represents a significant step forward. nih.govrsc.org In some cases, solvent-free methods, such as those using microwave irradiation in "dry media," have been developed, which dramatically reduce reaction times and waste. nih.govresearchgate.net

Catalytic strategies that improve atom economy are also central to green synthesis. Photoredox catalysis and visible-light-promoted reactions are attractive because they can often proceed under mild conditions using light as a renewable energy source, replacing high-temperature methods. nih.govnih.gov For example, a method for synthesizing carbazole derivatives from lignin model compounds uses a cost-effective CuCl₂ catalyst in a one-pot, two-step process, enhancing the economic and environmental profile of the synthesis. rsc.org These green methodologies not only make the production of compounds like this compound more sustainable but also pave the way for more environmentally friendly pharmaceutical and materials chemistry. nih.govresearchgate.net

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 3,4,6 Trimethyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, including 3,4,6-Trimethyl-9H-carbazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (1H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is a powerful technique for identifying the hydrogen atoms within a molecule, offering valuable information about their chemical environment and proximity to other atoms. In the ¹H NMR spectrum of a related compound, 9-(7-Bromoheptyl)-1,4,6-trimethyl-9H-carbazole, distinct signals corresponding to the methyl protons and aromatic protons are observed. nih.gov For instance, the methyl groups typically appear as sharp singlets in the upfield region of the spectrum, while the aromatic protons resonate at lower fields due to the deshielding effect of the aromatic rings. nih.govrsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the molecular structure. lsbu.ac.ukacs.org The coupling patterns between adjacent protons, observed as splitting of the NMR signals, help to establish the connectivity of the hydrogen atoms within the molecule. lsbu.ac.ukacs.org

Table 1: Illustrative ¹H NMR Data for a Trimethyl-carbazole Derivative

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.00 | s | Aromatic CH |

| 2.87 | s | Methyl Protons |

| 2.80 | s | Methyl Protons |

| 2.58 | s | Methyl Protons |

Note: This table is based on data for 9-(9-Bromononyl)-1,4,6-trimethyl-9H-carbazole and serves as an illustrative example. nih.gov Actual chemical shifts for this compound may vary.

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete mapping of the carbon skeleton. researchgate.netchemicalbook.com The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For example, the sp²-hybridized carbons of the aromatic rings resonate at lower fields (typically 110-160 ppm) compared to the sp³-hybridized carbons of the methyl groups, which appear at higher fields (typically 10-30 ppm). rsc.orgbeilstein-journals.org This clear distinction aids in the unambiguous assignment of all carbon atoms within the molecule.

Table 2: Representative ¹³C NMR Data for a Carbazole (B46965) Derivative

| Chemical Shift (ppm) | Assignment |

|---|---|

| 154.8 - 111.0 | Aromatic Carbons |

| 38.0 - 21.0 | Methyl Carbons |

Note: This data is derived from a related tetrahydro-carbazole derivative and is for illustrative purposes. rsc.org Specific values for this compound will differ.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR spectra provide essential information, complex molecules like this compound often require the application of advanced two-dimensional (2D) NMR techniques for complete structural elucidation. ipb.ptmnstate.edu These methods provide correlation maps that reveal the connectivity between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. Cross-peaks in a COSY spectrum connect the signals of coupled protons. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular framework, especially for connecting different structural fragments.

The collective data from these 2D NMR experiments provides an unambiguous and detailed assignment of all proton and carbon resonances, solidifying the structural determination of this compound. nih.gov

Fluorine-19 (19F) NMR for Fluorinated Analogs and Ligand Binding Studies

While not directly applicable to this compound itself, Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorinated analogs of this compound. The introduction of fluorine atoms can significantly alter the electronic properties and biological activity of carbazole derivatives. ¹⁹F NMR provides a clean spectral window with high sensitivity, making it an excellent tool for monitoring the successful incorporation of fluorine and for studying the interactions of these fluorinated analogs with biological targets, such as in ligand binding studies.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organic molecules like this compound. sciex.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are formed, which are then analyzed by the mass spectrometer.

The primary advantage of ESI-MS is its ability to produce intact molecular ions with minimal fragmentation. This allows for the precise determination of the molecular weight of this compound, providing a crucial piece of evidence for its identity. rsc.org High-resolution mass spectrometry (HRMS) coupled with ESI can determine the molecular formula of the compound with high accuracy by measuring the exact mass to several decimal places. nih.gov By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern can be obtained. uib.no Analysis of these fragment ions provides valuable information about the different structural components of the molecule, further corroborating the structure determined by NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₅H₁₅N, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements.

The technique provides a measured mass-to-charge ratio (m/z) that is precise to several decimal places. The close agreement between the experimentally determined mass and the calculated mass confirms the molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, in the analysis of various carbazole derivatives, HRMS is routinely used to confirm the successful synthesis of the target structures. rsc.orgfrontiersin.org The protonated molecule [M+H]⁺ is commonly observed.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass [M] | Calculated m/z for [M+H]⁺ |

|---|---|---|---|

| C₁₅H₁₅N | 209 g/mol | 209.120449 u | 210.128224 u |

Note: The molecular weight and formula are identical for all trimethyl-9H-carbazole isomers, such as the 3,6,9-trimethyl-9H-carbazole. evitachem.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key vibrational modes are associated with the N-H group, aromatic C-H bonds, aliphatic C-H bonds of the methyl groups, and the vibrations of the carbazole core.

The spectrum of the parent compound, 9H-carbazole, shows characteristic peaks for the N-H stretching, aromatic C-H stretching, and C=C aromatic ring stretching. mdpi.com In this compound, additional peaks corresponding to the C-H stretching and bending vibrations of the three methyl groups are expected. The substitution pattern on the aromatic rings also influences the position of the C-H out-of-plane bending vibrations in the fingerprint region. The FT-IR spectrum for the related compound N,N,-trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide shows characteristic peaks at 2927 cm⁻¹ (C-H stretch) and 1461 cm⁻¹ (aromatic stretch). rsc.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | Stretching | N-H |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 3000 - 2850 | Stretching | Methyl C-H |

| 1620 - 1580 | Stretching | Aromatic C=C |

| 1500 - 1450 | Stretching | Aromatic C=C |

| 1470 - 1430 | Bending (Asymmetric) | Methyl C-H |

| 1390 - 1370 | Bending (Symmetric) | Methyl C-H |

| 1300 - 1200 | Stretching | C-N |

| 900 - 675 | Out-of-plane Bending | Aromatic C-H |

Note: Data are representative and based on general vibrational frequencies and spectra of related carbazole derivatives. uobaghdad.edu.iqpiche.org.pk

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbazole's aromatic framework. The technique provides valuable information on molecular structure without the need for extensive sample preparation and can be performed in aqueous solutions. filgen.jp

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic structure of the molecule by probing the transitions between electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light, which excites electrons from the ground state to higher energy electronic states. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the conjugated carbazole system.

The absorption spectrum of the parent 9H-carbazole shows distinct peaks in the UV region. spectrabase.com The addition of methyl groups, which are weak electron-donating groups, typically causes a slight red-shift (bathochromic shift) of these absorption bands. The spectrum is also characterized by vibronic fine structure. For example, various carbazole-based dyes exhibit strong absorption in the UV region, with some transitions extending into the visible range depending on the substituents. frontiersin.org An adjacent peak between 325-345 nm, originating from n-π* electronic transitions due to the nitrogen lone pair, is also observed in many carbazole compounds. frontiersin.orgresearchgate.net

Table 3: Representative UV-Vis Absorption Data for Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λₘₐₓ) (nm) | Transition Type |

|---|---|---|---|

| 9H-Carbazole | Ethanol | 234, 257, 293, 324, 337 | π → π* |

| 9-Methyl-9H-carbazole | Ethanol | 236, 259, 295, 329, 342 | π → π, n → π |

| Tris(2,4,6-trimethyl-3-(pyridin-3-yl) phenyl)borane | THF | 331 | π → π* |

Note: Data are for the parent carbazole, a methylated derivative, and a complex trimethylated structure to show representative absorptions. evitachem.comnih.gov

Photoluminescence (PL) spectroscopy analyzes the light emitted by a substance after it has absorbed photons. This emission can occur as rapid fluorescence from a singlet excited state or as slower phosphorescence from a triplet excited state. Carbazole and its derivatives are well-known for their fluorescent properties and are used as building blocks for emissive materials. evitachem.com

The fluorescence spectrum of this compound is expected to show emission in the violet-blue region of the electromagnetic spectrum, which is characteristic of the carbazole fluorophore. The exact emission wavelength (λₑₘ) and quantum yield (Φ) are influenced by the methyl substituents and the solvent environment. For example, derivatives of 3,6-di-tert-butyl-9H-carbazole show bright fluorescence in the 400-600 nm range. Furthermore, certain carbazole derivatives can exhibit room-temperature phosphorescence (RTP), a phenomenon where the triplet state emission is long-lived. This property is highly dependent on the molecular structure and intermolecular interactions, which facilitate intersystem crossing.

Table 4: Representative Photoluminescence Emission Data for Carbazole Derivatives

| Compound | Solvent/State | Emission Maxima (λₑₘ) (nm) | Emission Type |

|---|---|---|---|

| 9H-Carbazole | Not specified | 351 | Fluorescence |

| Tris(2,4,6-trimethyl-3-(pyridin-3-yl) phenyl)borane | THF | 382 | Fluorescence |

| 1,3,5-tris(5-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-1,3,4-oxadiazol- 2-yl)benzene | Toluene | 424 | Fluorescence |

Note: Data are for related carbazole structures to illustrate typical emission characteristics. piche.org.pknih.gov

Photoluminescence Quantum Yield and Lifetime Measurements

A comprehensive literature search did not yield specific experimental data for the photoluminescence quantum yield (PLQY) and fluorescence lifetime of This compound . These two parameters are fundamental in characterizing the emissive properties of a material and are critical for evaluating its potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs).

The PLQY defines the efficiency of the conversion of absorbed photons to emitted photons, while the fluorescence lifetime describes the average time a molecule remains in its excited state before returning to the ground state via fluorescence.

For the broader class of carbazole derivatives, photophysical properties are known to be highly sensitive to a variety of factors:

Substitution Pattern: The nature and position of substituent groups on the carbazole core significantly influence the electronic structure and, consequently, the emissive properties. capes.gov.brnih.gov Substitution can alter the energy levels of the molecule, leading to shifts in emission color and changes in quantum efficiency. capes.gov.brnih.gov

Solvent Polarity: The surrounding solvent environment can have a profound effect on the fluorescence of carbazole derivatives. nih.govacs.orgimist.ma An increase in solvent polarity often leads to a red shift in the emission spectrum and can cause a reduction in the fluorescence quantum yield. nih.govacs.org This behavior is typically associated with the stabilization of a polar intramolecular charge-transfer (ICT) excited state. imist.marsc.org

Aggregation State: Many carbazole-based luminophores exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the fluorescence intensity is significantly higher in the aggregated or solid state compared to in dilute solutions. rsc.orgmdpi.comacs.org This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative decay. acs.org Conversely, some carbazole polymers show fluorescence quenching upon aggregation. acs.org

Given the absence of specific data for This compound , direct experimental measurement of its photoluminescence quantum yield and lifetime is necessary to fully elucidate its photophysical characteristics and assess its suitability for various applications.

Theoretical and Computational Investigations of 3,4,6 Trimethyl 9h Carbazole Electronic Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for exploring the electronic and photophysical properties of carbazole-based materials. chemmethod.comnih.gov

Density Functional Theory (DFT) for Ground State Electronic Properties

For many carbazole (B46965) derivatives, DFT calculations are routinely used to determine ground state electronic properties. researchgate.net These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the difference of which constitutes the HOMO-LUMO energy gap. This gap is a crucial parameter for assessing a molecule's potential use in organic electronics. chemmethod.comkobe-u.ac.jp The ionization potential, which is the energy required to remove an electron from a molecule, is another key property derived from these calculations.

While extensive data exists for compounds like 3,6-disubstituted carbazoles and N-substituted carbazoles, specific calculated values for the HOMO-LUMO gap or ionization potential of 3,4,6-Trimethyl-9H-carbazole are not found in the surveyed literature. kobe-u.ac.jpresearchgate.net Theoretical studies on related isomers, such as 3,6,9-Trimethyl-9H-carbazole, have been performed, but this data cannot be directly extrapolated due to the sensitive dependence of electronic properties on substituent positions. aub.edu.lb

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

TD-DFT is the workhorse method for studying the excited states of molecules, allowing for the prediction of absorption and emission spectra. nih.govresearchgate.net These calculations are vital for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as photosensitizers. kobe-u.ac.jpevitachem.com The calculations can predict the wavelengths of maximum absorption and emission, as well as the nature of the electronic transitions involved (e.g., local excitations or intramolecular charge transfer). kobe-u.ac.jp

However, specific TD-DFT studies detailing the excited state properties and predicted spectra for this compound are absent from the available research.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations provide insight into the three-dimensional structure and movement of molecules. These techniques can be used to analyze the preferred conformations of a molecule and to study how it interacts with other molecules, which is critical for understanding its behavior in condensed phases or biological systems. mdpi.com For carbazole derivatives, these simulations can help in understanding crystal packing, solvent effects, and binding to biological targets. researchgate.netacs.org Despite the availability of these methods, no specific molecular dynamics studies on this compound were identified.

Elucidation of Structure-Property Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a compound's structure with its physical properties or biological activity. mdpi.com

Correlating Methyl Substituent Position with Electronic and Photophysical Behaviors

The positions of methyl groups on the carbazole core are known to significantly influence the molecule's electronic and photophysical properties. acs.org Methyl groups are electron-donating and can alter the HOMO-LUMO energy levels, which in turn affects the absorption and emission characteristics. acs.org Studies on various polysubstituted carbazoles demonstrate that the specific substitution pattern dictates the extent of these effects. acs.org For instance, research on poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s highlights how methylation impacts polymer properties. acs.org However, a direct correlation study isolating the specific impact of the 3,4,6-trimethyl substitution pattern is not available.

Predicting Reactivity and Regioselectivity in Chemical Transformations

The substitution pattern on the carbazole ring also governs its reactivity and the regioselectivity of subsequent chemical reactions, such as electrophilic substitution or cross-coupling reactions. evitachem.compiche.org.pk The electron-donating nature of the methyl groups generally activates the aromatic rings towards electrophilic attack. Computational models can predict the most likely sites of reaction by analyzing the distribution of electron density and the stability of reaction intermediates. While general principles of reactivity for substituted carbazoles are well-established, specific predictive models for the regioselectivity of this compound are not documented.

Photophysical Phenomena and Energy Transfer Processes in Trimethylcarbazole Systems

Intramolecular Charge Transfer (ICT) Mechanisms in Substituted Carbazole (B46965) Derivatives

In many substituted carbazole derivatives designed for optoelectronic applications, the carbazole moiety functions as a potent electron donor (D). When this donor is connected to an electron-accepting group (A), often via a π-conjugated linker, the resulting D-π-A structure can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgmdpi.com This process involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the electron-rich carbazole ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which is generally centered on the acceptor moiety. mdpi.com This charge redistribution creates a highly polarized excited state with a significantly larger dipole moment than the ground state. rsc.org

The efficiency and nature of the ICT process are profoundly influenced by the molecular architecture. For instance, the structure of the π-bridge connecting the donor and acceptor units can dramatically affect the dynamics of electron or charge transfer. rsc.org Furthermore, the relative orientation of the donor and acceptor groups is critical. In some systems, a twisted geometry between the donor and acceptor is necessary for the ICT state to form, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). iupac.org This twisting decouples the π-systems of the donor and acceptor, which can facilitate the charge separation in the excited state.

In the case of 3,4,6-trimethyl-9H-carbazole, the methyl groups are weak electron-donating substituents. Their presence can subtly modify the energy of the carbazole's HOMO, thereby influencing the energy gap and the driving force for charge transfer. Theoretical investigations using Density Functional Theory (DFT) are often employed to substantiate ICT interactions by analyzing molecular orbitals and calculating the HOMO-LUMO energy gap; a low energy gap is often indicative of a facile ICT process. researchgate.net The vibrational spectra of these molecules can also provide evidence of charge transfer, as certain vibrational modes become intensely active when they are coupled to the ICT process. researchgate.net

Solvatochromic Behavior and Environmental Effects on Emission Properties

The significant change in dipole moment between the ground state and the ICT excited state makes the emission properties of substituted carbazoles highly sensitive to the polarity of their environment. rsc.org This phenomenon, known as solvatochromism, refers to the change in the color of a substance's solution as the solvent is changed. In a typical D-π-A carbazole derivative, the more polar ICT excited state is stabilized to a greater extent by polar solvents compared to the less polar ground state. This differential stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the emission wavelength as the solvent polarity increases. rsc.orgnih.gov

This positive solvatochromism is a hallmark of molecules with strong ICT characteristics. nih.gov The extent of the shift can be analyzed to provide insights into the electronic structure of the excited state and to quantify the change in dipole moment upon excitation. Experimental studies often involve measuring the absorption and emission spectra of the compound in a range of solvents with varying polarity. rsc.orgmdpi.com The relationship between the Stokes shift and solvent polarity functions (like the Lippert-Mataga plot) can be used to estimate the excited-state dipole moment.

Environmental conditions beyond solvent polarity, such as temperature, can also affect the emission properties. rsc.org For this compound derivatives exhibiting ICT, their fluorescence spectra are expected to show a pronounced dependence on the surrounding medium, making them potential candidates for use as environmental sensors or probes.

Below is an interactive data table illustrating the hypothetical solvatochromic shift for a this compound derivative in different solvents.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| Toluene | 2.4 | 420 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 455 |

| Dichloromethane | 8.9 | 470 |

| Acetonitrile | 37.5 | 510 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 530 |

Triplet State Engineering and Exciton (B1674681) Dynamics in Host-Guest Systems

Carbazole derivatives are widely utilized as host materials in phosphorescent organic light-emitting diodes (PHOLEDs), particularly for blue-emitting devices. rsc.orgresearchgate.net A critical requirement for a host material is to have a triplet energy (T₁) that is higher than that of the phosphorescent guest (dopant) to ensure efficient and unidirectional energy transfer from the host to the guest. rsc.orgrsc.org The introduction of bulky substituents onto the carbazole core, such as in this compound, can induce a twisted molecular configuration. This steric hindrance helps to reduce intermolecular π-π stacking in the solid state, which is crucial for maintaining a high triplet energy. rsc.orgrsc.org

In a host-guest system, electrical excitation leads to the formation of excitons (bound electron-hole pairs) primarily on the host molecules. According to spin statistics, 75% of these excitons are non-emissive triplets and 25% are emissive singlets. For phosphorescence to occur, the energy of both singlet and triplet excitons on the host must be efficiently transferred to the guest. fluxim.com The exciton dynamics involve two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction that is responsible for singlet exciton transfer.

Dexter Energy Transfer: A short-range electron exchange mechanism that governs triplet exciton transfer. fluxim.com

Proper engineering of the host material, such as this compound, aims to maximize its triplet energy to effectively confine the excitons on the guest molecule and prevent energy back-transfer, which would otherwise quench the desired phosphorescence. rsc.org The high glass transition temperatures often associated with these rigid carbazole structures also contribute to the morphological stability and longevity of the OLED device. rsc.org

| Compound | Triplet Energy (T₁) (eV) | Role |

| 3,6-bis(N-carbazolyl)-N-phenylcarbazole (BCC-36) | 2.90 | Host |

| 2,7-bis(N-carbazolyl)-N-phenylcarbazole (BCC-27) | 3.02 | Host |

| Iridium(III) bis(4,6-difluorophenylpyridinato)-picolinate (FIrpic) | ~2.65 | Blue Guest |

| Hypothetical Trimethylcarbazole Host | >2.80 | Host |

Aggregation-Induced Emission (AIE) Characteristics and Their Origin

While most fluorescent molecules experience reduced emission efficiency in the solid state or in aggregates due to π-π stacking—a phenomenon known as Aggregation-Caused Quenching (ACQ)—a unique class of molecules exhibits the opposite behavior, known as Aggregation-Induced Emission (AIE). rsc.orgrsc.org Many substituted carbazole derivatives have been identified as AIE-active luminogens (AIEgens). mdpi.comchemicalpapers.combohrium.com These molecules are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. rsc.org

The most widely accepted mechanism for AIE is the Restriction of Intramolecular Rotation (RIR). researchgate.net In dilute solutions, flexible parts of the molecule, such as phenyl rings attached to the carbazole core, can rotate or vibrate freely. These low-energy intramolecular motions provide efficient non-radiative decay channels for the excited state, thus quenching fluorescence. rsc.orgresearchgate.net When the molecules aggregate, these intramolecular rotations are physically hindered by intermolecular interactions and steric constraints. This blockage of non-radiative pathways forces the excited state to decay via the radiative channel, leading to a dramatic enhancement of fluorescence emission. researchgate.net

Carbazole derivatives functionalized with rotatable groups like triphenylethylene (B188826) are classic examples of AIEgens. rsc.org The bulky and rigid nature of the this compound core can further promote AIE characteristics when incorporated into such structures by enhancing the effects of steric hindrance in the aggregated state. bohrium.com The AIE phenomenon is typically studied by monitoring the fluorescence intensity in solvent mixtures, such as tetrahydrofuran (THF) and water. As the fraction of the poor solvent (water) increases, the molecules aggregate, and a significant turn-on of fluorescence is observed. acs.org

Below is an interactive data table illustrating the AIE effect for a hypothetical AIE-active carbazole derivative.

| Water Fraction (fw) in THF (%) | Relative Fluorescence Intensity | State |

| 0 | 1 | Dissolved |

| 20 | 3 | Dissolved |

| 40 | 15 | Starting to Aggregate |

| 60 | 85 | Aggregated |

| 80 | 150 | Highly Aggregated |

| 90 | 160 | Highly Aggregated |

Research Applications of Trimethylcarbazole Derivatives in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Materials Research

Carbazole (B46965) and its derivatives are foundational materials in the field of organic electronics due to their favorable combination of low cost, high chemical and thermal stability, and effective hole-transporting properties. mdpi.com Their versatile structure allows for extensive functionalization, enabling the fine-tuning of electronic and optical properties for various devices. mdpi.comresearchgate.net

Design and Optimization of Carbazole-Based Hole Transport Materials (HTMs)

While numerous carbazole derivatives have been synthesized and optimized for this purpose, specific research detailing the design and performance of 3,4,6-Trimethyl-9H-carbazole as a primary component in HTMs is not prominently featured in current scientific literature. The focus has largely been on other isomers, particularly those functionalized at the 3,6- and 2,7-positions of the carbazole core. researchgate.net

Table 1: Key Properties of Representative Carbazole-Based Hole Transport Materials

| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) | Application |

|---|---|---|---|---|

| LD29 | -5.24 | 1.72 x 10⁻⁵ | 121 | Perovskite Solar Cells rsc.org |

| V1205 | Not specified | Not specified | Not specified | Inverted Perovskite Solar Cells rsc.org |

This table presents data for various carbazole derivatives to illustrate typical property ranges; it does not include data for this compound due to a lack of available research.

Fundamental Studies of Carbazole Derivatives as Host Materials for Electrophosphorescent OLEDs

In phosphorescent organic light-emitting diodes (PhOLEDs), a host material is used to disperse the light-emitting guest molecules, which helps to prevent efficiency losses from processes like triplet-triplet annihilation. mdpi.com Carbazole derivatives are widely used as host materials because of their key properties. mdpi.com An effective host material must have a triplet energy level that is higher than that of the phosphorescent dopant to ensure efficient energy transfer and confine excitons on the guest molecules. nih.gov Additionally, these materials should form stable amorphous films. nih.gov

Research in this area focuses on synthesizing carbazole derivatives, including those with 9-aryl, 3,6-diaryl, and 2,7-diaryl substitutions, to achieve high triplet energies and good thermal stability. mdpi.comrsc.org However, fundamental studies specifically investigating this compound as a host material for electrophosphorescent OLEDs are not readily found in the existing literature.

Investigation of Carbazole-Based Sensitizers in Next-Generation Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

Carbazole-based molecules are significant in the development of dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). nih.gov In DSSCs, these molecules act as sensitizers (dyes) that absorb light and inject electrons into a semiconductor. researchgate.netnih.gov The typical structure for these sensitizers is a Donor-π-Acceptor (D-π-A) architecture, where the electron-rich carbazole often serves as the donor unit. nih.gov Key characteristics for these sensitizers include broad light absorption, stable energy levels for efficient charge transfer, and strong attachment to the semiconductor surface. nih.gov

Despite extensive research on various carbazole-based dyes, a detailed investigation of this compound as a sensitizer in next-generation photovoltaic devices has not been specifically reported. Research has tended to focus on other substitution patterns to optimize light-harvesting and electronic properties. nih.govrsc.org

Exploration of Charge Transport Mechanisms in Carbazole-Containing Polymeric and Small-Molecule Films

Understanding charge transport is fundamental to improving organic electronic devices. In carbazole-containing materials, charge transport, particularly hole transport, occurs through the hopping of charge carriers between adjacent carbazole units. nih.gov The efficiency of this process is influenced by the molecular arrangement, the degree of order within the film, and the presence of structural defects. nih.gov In polymeric films, the length of the polymer chain can also affect charge transport, with longer chains potentially facilitating more effective intramolecular transport.

Studies often use techniques like kinetic Monte Carlo simulations to model charge transport based on morphologies derived from molecular dynamics simulations. nih.gov These studies help to understand how molecular design, such as the placement of side chains, can create pathways for three-dimensional charge transport and reduce the impact of charge trapping. nih.gov While these mechanisms are studied for carbazole systems generally, specific experimental or theoretical studies on the charge transport mechanisms within films composed of this compound are not available in the reviewed literature.

Photocatalysis Research Utilizing Carbazole Derivatives

The electron-donating nature of the carbazole moiety makes its derivatives suitable for use in photochemistry, particularly as photoinduced single-electron reductants. uran.ua

Photoinduced Single-Electron Reduction Mechanisms and Their Synthetic Utility

Upon excitation with light, carbazole derivatives can become potent single-electron reductants, capable of initiating chemical reactions by donating an electron to a substrate. uran.ua This property is harnessed in various synthetic applications, such as the hydrodehalogenation of aryl halides. The effectiveness of a carbazole derivative as a photoreductant is determined by its excited-state reduction potential. uran.ua The modular structure of carbazole allows for tuning of its photophysical and electrochemical properties through chemical modification. For instance, substitutions at the 3 and 6 positions can prevent dimerization and other side reactions upon oxidation, which enhances the stability and electrochemical reversibility required for an effective photocatalyst. uran.ua

While the general principles of photocatalysis using carbazoles are well-established, specific studies detailing the photoinduced single-electron reduction mechanisms and synthetic utility of this compound are not found in the surveyed scientific literature.

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| LD29 | A star-shaped hole-transporting material with a carbazole core and triphenylamine side arms |

| V1205 | Cross-linkable carbazole-based molecule |

Development of Carbazole-Based Photosensitizers for Organic Transformations

Carbazole derivatives are promising candidates for photosensitizers in organic transformations due to their excellent photophysical properties. nih.gov Research has demonstrated that carbazole-based photosensitizers can be tailored to exhibit desirable characteristics such as long-wavelength absorption and high reducing ability. nih.gov

A novel class of carbazole-based photosensitizers, carbazol-3-olates, has been developed and shown to be effective in photocatalytic reactions. Compared to their neutral carbazole counterparts, these anionic derivatives display a significant red-shift in absorption of about 70 nm and a negative shift of 0.54 V in the excited-state reduction potential. This enhancement in photophysical properties allows for the catalysis of challenging reactions like hydrodefuorination and Birch-type reductions under visible-light irradiation. unirioja.es

The general mechanism for these transformations involves the absorption of light by the carbazole-based photosensitizer, which then enters an excited state. In this state, it can facilitate electron transfer to a substrate, initiating the desired chemical transformation. The versatility of the carbazole structure allows for fine-tuning of its electronic properties through the introduction of various functional groups, which can influence the efficiency and selectivity of the photocatalytic process.

| Photosensitizer Type | Key Features | Application Examples |

| Carbazol-3-olates | Anionic, long-wavelength absorption, high reducing ability | Hydrodefluorination, Birch-type reduction |

| General Carbazole Derivatives | Tunable electronic properties, good photostability | Various photocatalytic organic transformations |

Enhanced Photocatalytic Hydrogen Generation from Water Using Carbazole-Based Sensitizers

The generation of hydrogen from water through photocatalysis is a critical area of research for sustainable energy production. Carbazole derivatives have emerged as effective photosensitizers in this process, demonstrating enhanced performance compared to other organic dyes.

In dye-sensitized photocatalysis for hydrogen production, a tandem system is typically employed, consisting of a redox storing catalyst, such as Pt/TiO₂, and a photosensitizer. The role of the photosensitizer is to absorb a broad range of the solar spectrum and transfer an electron to the catalyst. Carbazole-based dyes have shown to be particularly effective in this role. Studies have revealed that planar and sulphur-free carbazole derivatives exhibit distinct molecular and supramolecular features that lead to a significant enhancement in hydrogen production, in some cases by an order of magnitude, when compared to commonly used phenothiazine dyes. researchgate.net

The design of these carbazole-based sensitizers often involves a donor-(π-acceptor)₂ structure to optimize their light-harvesting and electron-transfer capabilities. The stability of the photosensitizer under continuous irradiation is also a crucial factor, and carbazole derivatives have demonstrated good stability in working conditions. researchgate.net The development of carbazole-based porous organic polymer (C-POP) films has also been investigated for photocatalytic hydrogen evolution, showing that catalysis primarily occurs on the outer surface of these films. nih.gov

Applications in Electrocatalytic Processes through Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks, and they have shown great potential in various applications, including electrocatalysis. Carbazole-based materials are utilized in the construction of COFs due to their excellent photoelectric properties. nih.gov

Two-dimensional COFs featuring electron-rich carbazole-based architectures have been synthesized and evaluated for their catalytic performance in electrocatalytic reactions such as the oxygen reduction reaction (ORR). The ordered and porous nature of COFs allows for efficient mass transport and exposure of active sites. For example, a pyrene-functionalized carbazole-based COF has been shown to favor a four-electron transfer pathway during the ORR, indicating its potential for use in fuel cells. nih.gov

Advanced Functional Materials Research

The unique properties of carbazole derivatives make them valuable components in the development of advanced functional materials for a range of applications.

Design and Synthesis of Covalent Organic Frameworks (COFs) with Carbazole-Embedded Structures

The design and synthesis of COFs incorporating carbazole units have been a significant area of research. These materials are created through the condensation reactions of pre-designed organic building blocks, resulting in highly ordered, porous structures. kaust.edu.sa Carbazole's electron-rich nature makes it an excellent candidate for a building block in COFs, imparting desirable electronic and photophysical properties to the resulting framework. researchgate.net

Isoreticular, chemically stable two-dimensional imine COFs have been synthesized from carbazole-containing tetraaldehydes and various diamines. These COFs exhibit remarkable porosity and a complex conjugated π-system involving the electron-rich carbazole units. researchgate.netresearchgate.net The synthesis is typically carried out under solvothermal conditions, but greener, mechanochemical methods are also being explored to reduce the use of hazardous solvents and shorten reaction times. mdpi.com

The resulting carbazole-embedded COFs have potential applications in gas storage, separation, and catalysis. The ability to functionalize the carbazole building blocks and modify the COF topology allows for the creation of materials with tailored properties for specific applications. kaust.edu.sauobaghdad.edu.iq

| COF Type | Building Blocks | Key Properties | Potential Applications |

| Imine-linked 2D COF | Carbazole tetraaldehyde, diamines | High porosity, chemical stability, conjugated π-system | Gas storage, catalysis, humidity control |

| Triazine-based COF | Carbazole and triazine units | Donor-acceptor structure, good charge separation | Photocatalysis for organic transformations |

Interface Engineering using Self-Assembled Monolayers (SAMs) for Optoelectronic Devices

Self-assembled monolayers (SAMs) composed of carbazole derivatives are extensively used for interface engineering in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). These ultrathin layers can modify the work function of electrodes, passivate surface defects, and improve charge extraction and transport. researchgate.net

Phosphonic acid-based SAMs with a carbazole headgroup have been particularly successful. For instance, [4-(3,6-dimethyl-9H-carbazol-9-yl)]phosphonic acid (Me-4PACz) has been used to modify the interface in inverted PSCs, leading to enhanced device performance by passivating defects at the perovskite interface. unirioja.es Mixed SAMs composed of different carbazole derivatives have also been shown to improve interfacial adhesion and suppress degradation, resulting in significant improvements in power conversion efficiency and operational stability of solar cells. unirioja.es

The design of these carbazole-based SAMs allows for precise control over the interfacial properties. By modifying the carbazole core and the anchoring group, the electronic properties of the interface can be tuned to optimize device performance. researchgate.net

Research into Carbazole-Based Molecular Glasses and Thin Film Morphologies

Carbazole derivatives are known to form stable molecular glasses, which are amorphous solids that lack long-range order. These materials are of interest for applications in organic electronics, such as OLEDs, where uniform and stable thin films are required. The bulky nature of some carbazole derivatives can prevent crystallization and promote the formation of a glassy state. unirioja.es

The morphology of thin films of carbazole derivatives plays a crucial role in their performance in electronic devices. Studies have investigated the impact of molecular structure on the thin-film morphology and have shown that the arrangement of carbazole units can influence the electronic properties of the film. For example, the proximity of carbazole units in neat films can lead to intermolecular interactions that affect the excited-state relaxation pathways.

Research has also explored the use of carbazole-containing azopolymers for fabricating microstructures with unusual morphologies, demonstrating the potential for these materials in advanced optical applications. Understanding and controlling the morphology of carbazole-based thin films is essential for optimizing their performance in various optoelectronic applications.

Carbazole Scaffolds in Chemical Biology Research

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in chemical biology and medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for developing molecules that can interact with a variety of biological targets. The utility of carbazole derivatives, including substituted versions like this compound, spans from their historical use in folk medicine to their modern application in the development of targeted therapeutics and advanced materials. nih.gov The unique photophysical and optoelectronic properties of carbazoles have also led to their extensive investigation in materials science. nih.gov

Synthetic Approaches to Carbazole-Based Pharmacophores and Chemical Libraries

The construction of carbazole-based pharmacophores—the essential molecular features responsible for a drug's biological activity—and diverse chemical libraries for high-throughput screening relies on a variety of synthetic strategies. These methods range from classical name reactions to modern transition-metal-catalyzed cross-coupling reactions, enabling chemists to introduce a wide array of substituents onto the carbazole core with high regioselectivity. acs.orgoregonstate.edu

Classical Synthetic Methods:

Historically, the synthesis of the carbazole skeleton was achieved through methods that often required harsh conditions. These foundational reactions, however, are still relevant and have been adapted for modern applications.

Borsche-Drechsel Cyclization: This reaction involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to form tetrahydrocarbazoles, which can then be aromatized to yield the carbazole core. researchgate.netbohrium.comwikipedia.org It is considered a special case of the more broadly known Fischer indole synthesis. bohrium.comwikipedia.orgscispace.com The mechanism proceeds through a wvu.eduwvu.edu-sigmatropic rearrangement, similar to the Fischer indole synthesis. bohrium.com

Graebe-Ullmann Synthesis: This method involves the reductive cyclization of N-phenyl-2-nitroanilines.

Bucherer Carbazole Synthesis: This reaction utilizes arylhydrazines and naphthols to construct the carbazole framework.

Modern Synthetic Methods:

Contemporary organic synthesis has largely shifted towards more efficient and versatile methods, particularly those employing transition metal catalysts. These approaches offer milder reaction conditions, greater functional group tolerance, and precise control over the substitution pattern of the resulting carbazoles. acs.orgoregonstate.edu

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern carbazole synthesis. nih.govwvu.eduorganic-chemistry.orgbeilstein-journals.orgrsc.org These methods include:

C-H Bond Amination/Functionalization: Direct intramolecular amination of C-H bonds in N-substituted biphenylamines provides a direct route to the carbazole nucleus. nih.govorganic-chemistry.orgrsc.org This strategy can be highly regioselective, allowing for the synthesis of complex and unsymmetrical carbazoles. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are used to first construct a biaryl precursor, which then undergoes an intramolecular cyclization to form the carbazole ring. wvu.eduresearchgate.net

Tandem Reactions: One-pot tandem reactions that combine processes like amination and direct arylation can efficiently produce functionalized carbazoles from simple starting materials like anilines and dihaloarenes. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are also effective for forming the C-N bonds necessary for carbazole synthesis, often through the double C-N coupling of 2,2'-dihalobiphenyls with various amines. organic-chemistry.org

Metal-Free Annulation Strategies: To avoid the use of expensive and potentially toxic metals, metal-free approaches have been developed. One notable strategy is the [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium iodide, to assemble diversified carbazoles. organic-chemistry.org

The table below summarizes some key synthetic strategies for carbazole synthesis.

| Method | Key Reactants | Catalyst/Reagent | Key Features |

| Borsche-Drechsel Cyclization | Arylhydrazine, Cyclohexanone | Acid (e.g., H₂SO₄) | Forms a tetrahydrocarbazole intermediate that requires subsequent oxidation. researchgate.netwikipedia.org |

| Palladium-Catalyzed C-H Amination | N-Aryl-2-haloaniline or 2-Aminobiphenyl derivative | Palladium catalyst (e.g., Pd(OAc)₂) | Direct formation of the carbazole C-N bond under relatively mild conditions. nih.govrsc.org |

| Copper-Catalyzed Cyclization | 2,2'-Dihalobiphenyl, Amine | Copper catalyst | Robust method tolerant of a wide range of amine substrates. organic-chemistry.org |

| Indole-to-Carbazole Annulation | Indole, Ketone, Nitroolefin | NH₄I (Ammonium Iodide) | Metal-free, high regioselectivity, and good functional group tolerance. organic-chemistry.org |

Chemical Library Synthesis:

The development of chemical libraries containing thousands of diverse carbazole derivatives is crucial for discovering new bioactive compounds. Combinatorial chemistry, often employing solid-phase synthesis techniques, allows for the rapid generation of these libraries. scielo.brnih.gov By systematically varying the substituents at different positions on the carbazole scaffold, chemists can create a vast collection of molecules for biological screening. researchgate.netresearchgate.net For instance, a core carbazole structure can be functionalized with different alkyl or aryl groups at the nitrogen atom (position 9) and various functional groups on the aromatic rings to explore a wide chemical space. nih.gov Dynamic combinatorial chemistry (DCC) has also emerged as a powerful tool, where a library of compounds is in equilibrium, and the addition of a biological target (like a protein or DNA) can shift the equilibrium to amplify the best-binding compound. rsc.org

Chemical Modifications and Structure-Activity Relationship (SAR) Studies for Target Engagement

Once a lead carbazole compound with interesting biological activity is identified, chemical modifications are systematically introduced to optimize its properties. This process is guided by Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

The carbazole scaffold offers several positions for chemical modification:

N-Substitution (Position 9): The nitrogen atom is a common site for modification. Introducing different substituents here can significantly impact the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. For example, attaching alkyl chains of varying lengths or bulky aromatic groups can modulate how the molecule fits into a protein's binding pocket.

Substitution on Aromatic Rings (Positions 1-8): The benzene rings of the carbazole core can be functionalized with a wide range of electron-donating or electron-withdrawing groups. These modifications can alter the electronic properties of the entire molecule, influencing its reactivity and non-covalent interactions (e.g., pi-stacking, hydrogen bonding) with a biological target. For instance, the introduction of hydroxyl or methoxy groups can provide new hydrogen bond donors or acceptors, while halogens can alter lipophilicity and sometimes participate in halogen bonding.

Annulation: Fusing additional rings to the carbazole framework can create more complex, rigid structures with altered shapes and electronic properties, leading to novel biological activities.

SAR studies involve synthesizing a series of analogues where one part of the molecule is systematically changed, and then evaluating the biological activity of each new compound. For example, in the development of novel antitumor agents, a series of N-substituted carbazole imidazolium salts were synthesized. nih.gov The SAR studies revealed that the length of the alkyl chain linking the carbazole and imidazole moieties, as well as the nature of the substituents on the imidazole ring, were critical for cytotoxic activity. nih.gov

The table below illustrates a hypothetical SAR study on a generic carbazole scaffold, showing how different substituents might affect a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀, where a lower value indicates higher potency).

| Compound | R¹ (at N-9) | R² (at C-3) | R³ (at C-6) | Biological Activity (IC₅₀, µM) |

| Parent | H | H | H | 50.0 |

| Analog 1 | -CH₃ | H | H | 25.0 |

| Analog 2 | -CH₂CH₂OH | H | H | 15.5 |

| Analog 3 | -CH₂CH₂OH | -OCH₃ | H | 8.2 |

| Analog 4 | -CH₂CH₂OH | -OCH₃ | -Cl | 2.1 |

This iterative process of synthesis and biological testing is fundamental to medicinal chemistry, allowing for the rational design of more effective and specific therapeutic agents based on the carbazole scaffold.

Analytical Research in Volatile Organic Compound (VOC) Profiling

Carbazole and its alkylated derivatives, including trimethylcarbazoles, are recognized as significant volatile and semi-volatile organic compounds. They are often found in complex environmental matrices such as crude oil, coal tar, and contaminated soils, as well as in biological samples. Their detection and quantification are important for environmental monitoring, geochemical analysis, and understanding biological exposures.

Detection and Quantification of Trimethylcarbazoles in Complex Biological and Environmental Matrices

The analysis of trimethylcarbazoles in complex samples presents a significant analytical challenge due to the low concentrations often encountered and the presence of numerous interfering compounds. Successful detection and quantification require sophisticated sample preparation techniques coupled with highly sensitive analytical instrumentation.

Environmental Matrices:

Crude Oil and Petroleum Products: Carbazoles and their alkylated forms are naturally occurring nitrogen-containing compounds in petroleum. Their distribution and relative abundance can serve as geochemical markers to assess the origin, maturity, and biodegradation of crude oil.

Contaminated Sites: Industrial activities related to coal processing, wood preservation (creosote), and fossil fuel combustion can lead to environmental contamination with carbazoles. Monitoring their levels in soil, groundwater, and air is essential for risk assessment and remediation efforts.

Atmospheric Samples: As semi-volatile organic compounds, carbazoles can be present in both the gas and particulate phases of the atmosphere.

Biological Matrices:

Biomonitoring: The presence of carbazoles or their metabolites in human or animal tissues, such as blood or urine, can indicate exposure to environmental sources like tobacco smoke or industrial pollutants.

To overcome the complexity of these matrices, various sample preparation methods are employed to extract and concentrate the target analytes before instrumental analysis. These methods include:

Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): A more modern and efficient technique where analytes are selectively adsorbed onto a solid sorbent from a liquid sample, washed to remove interferences, and then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (liquid or headspace). Analytes partition onto the fiber and are then thermally desorbed directly into the analytical instrument.

Methodological Advances in Gas Chromatography-Mass Spectrometry (GC-MS) for Carbazole Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile carbazole derivatives.

Gas Chromatography (GC):

The GC separates the complex mixture of compounds based on their boiling points and interactions with the stationary phase within a long, thin capillary column. The choice of the GC column is critical for resolving isomeric compounds, such as different trimethylcarbazole isomers. Phenyl-substituted polysiloxane columns are commonly used for the analysis of aromatic compounds like carbazoles.

Mass Spectrometry (MS):

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The most common ionization technique for this application is Electron Ionization (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical "fingerprint" for a specific compound. The molecular ion (M⁺) confirms the molecular weight of the compound, and the fragmentation pattern provides structural information that is used for definitive identification by comparison to spectral libraries.

Advanced Techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is particularly useful for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion from the first mass analysis is selected, fragmented further, and then analyzed in a second stage. This technique, often used in Selected Reaction Monitoring (SRM) mode, is extremely selective and sensitive, making it ideal for quantifying trace levels of target compounds in highly complex matrices by minimizing background noise.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For exceptionally complex samples like crude oil, GC×GC provides a massive increase in separation power. The effluent from the first GC column is subjected to a second, different type of column for a further, very fast separation. The result is a two-dimensional chromatogram that can resolve thousands of individual compounds, including numerous carbazole isomers that would co-elute in a standard one-dimensional GC analysis.

The table below outlines typical GC-MS parameters used for the analysis of carbazole derivatives.

| Parameter | Typical Setting/Condition | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Start at 50-80 °C, ramp at 5-15 °C/min to 300-320 °C | Provides separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the GC column. |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |